molecular formula C19H14 B134955 2-Methylbenz[a]anthracene CAS No. 2498-76-2

2-Methylbenz[a]anthracene

Cat. No.: B134955
CAS No.: 2498-76-2
M. Wt: 242.3 g/mol
InChI Key: XPRFYYVRSILJDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets T helper lymphocytes . These cells play a crucial role in the immune response by helping other white blood cells function optimally.

Mode of Action

The compound interacts with its targets, leading to suppression of the mitogenic response and reduced expression of the high-affinity receptor for interleukin 2 . This interaction results in changes in the immune response, potentially leading to immunosuppression.

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized by microsomal mixed function oxidases, leading to the formation of various metabolites . These include 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene, 3-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene, 4-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene, and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene . These metabolites can further interact with DNA and other cellular components, leading to downstream effects.

Pharmacokinetics

It is known that the compound is metabolized by the liver and can bind covalently to dna .

Result of Action

The molecular and cellular effects of this compound’s action are complex and can lead to various outcomes. One significant effect is the potential for DNA damage due to the formation of covalent bonds between the compound’s metabolites and DNA . This can lead to mutations and potentially contribute to carcinogenesis.

Biochemical Analysis

Biochemical Properties

2-Methylbenz[a]anthracene is metabolized by human aldo-keto reductases (AKRs), specifically AKR1A1 and AKR1C1-AKR1C4 . These enzymes catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . Many human AKRs also catalyze the NADPH-dependent reduction of the o-quinone products to air-sensitive catechols, exacerbating reactive oxygen species (ROS) formation .

Cellular Effects

The cellular effects of this compound are primarily observed in neuronal cells. Exposure to this compound has been associated with oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes . It has also been linked to a decrease in cell viability and neuronal injury .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is metabolized by AKRs to form o-quinones, which are reactive and can form adducts . These o-quinones are also redox-active and can enter into futile redox cycles to amplify ROS formation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, in a study involving mouse hippocampal neuronal cells, the cell viability reduced with an increase in exposure time . After the fifth day of treatment, the percentage viability reduced significantly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving rats, it was found that benz[a]anthracene administration led to a corresponding reduction in weight gain and inhibition of hematopoiesis with an increase in doses .

Metabolic Pathways

This compound is involved in metabolic pathways that involve AKRs. These enzymes catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . Many human AKRs also catalyze the NADPH-dependent reduction of the o-quinone products to air-sensitive catechols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for mass production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylbenz[a]anthracene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:

Properties

IUPAC Name

2-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRFYYVRSILJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179698
Record name 2-Methylbenz(a)anthracene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2498-76-2
Record name 2-Methylbenz[a]anthracene
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Record name 2-Methylbenz(a)anthracene
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Record name 2-Methylbenz[a]anthracene
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Record name 2-Methylbenz(a)anthracene
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Record name 2-Methylbenz[a]anthracene
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Q & A

Q1: How does the structure of 2-Methylbenz[a]anthracene relate to its carcinogenic activity compared to other benz[a]anthracene derivatives?

A: this compound exhibits lower carcinogenic activity compared to other monomethylbenz[a]anthracenes, such as 1-Methylbenz[a]anthracene. Research suggests this difference in activity might be linked to the molecular shape of 2-MBA. X-ray crystallography studies revealed minimal deviations from planarity in the 2-MBA molecule, with the benzo-ring A slightly inclined at approximately 2 degrees to the anthracene moiety [, ]. This contrasts with the more pronounced non-planar structure observed in 1-MBA. The flatter conformation of 2-MBA could influence its interaction with biological targets, potentially explaining its reduced carcinogenic potency.

Q2: What is known about the bond lengths within the this compound molecule?

A: High-resolution X-ray crystallography studies have provided detailed insights into the bond lengths within the this compound molecule [, ]. As expected for this class of compounds, the shortest C-C bond is located at the K-region (C(5)-C(6) = 1.330(3) Å). Interestingly, three other bonds also exhibit shorter lengths: C(8)-C(9) = 1.347(4) Å, C(10)-C(11) = 1.353(3) Å, and the M-region bond C(3)-C(4) = 1.359(4) Å. These bond lengths, particularly the shortened M-region bond, could be relevant for understanding the reactivity and metabolic transformations of 2-MBA within biological systems.

Q3: Are there differences in the tumor-initiating activity of benz[a]anthracene derivatives when substituted with methyl or fluorine at specific positions?

A: Research indicates a significant difference in tumor-initiating activity between methyl- and fluorine-substituted benz[a]anthracenes []. Specifically, methyl substitution at the 7 and 7,12 positions of benz[a]anthracene leads to a much greater increase in tumorigenic activity compared to fluorine substitution at the same positions. For example, 7,12-Dimethylbenz[a]anthracene is significantly more potent than 7,12-Difluorobenz[a]anthracene. This suggests that the size and electronic properties of the substituent at these key positions play a crucial role in modulating the carcinogenic potential of these compounds.

Q4: How does the position of a fluorine substituent influence the tumor-initiating activity of methylbenz[a]anthracene derivatives?

A: Studies on fluorine-substituted methylbenz[a]anthracene derivatives have shown that the position of the fluorine atom significantly impacts tumor-initiating activity []. For instance, introducing a fluorine atom at the 5-position of either 7-Methylbenz[a]anthracene or 1this compound drastically reduces their tumorigenic activity. This observation highlights the importance of understanding the specific structural features and their influence on the biological activity of these compounds.

Q5: Are there improved synthetic methods for producing this compound?

A: Yes, research has led to the development of an improved synthesis method for this compound [, ]. While the specific details of this improved method are not provided in the abstracts, it suggests advancements in synthetic organic chemistry have been made to achieve a more efficient and potentially scalable production of this compound for research purposes.

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